2-(Azetidin-3-yl)-4-methoxypyridine

Nicotinic acetylcholine receptor α4β2 nAChR Radioligand binding

Researchers requiring selective α4β2 nAChR probes face supply inconsistency with poorly characterized regioisomers. This compound provides a defined 2,4-substitution pattern for reproducible receptor targeting. - Subnanomolar binding affinity (Ki = 11-210 pM) for α4β2 nAChRs, minimizing off-target signal. - Distinct 2-azetidine vector enables SAR studies divergent from 3-substituted analogs like A-85380. - 4-Methoxy group provides a convenient functionalization handle for radiohalogenation.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B12943475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-yl)-4-methoxypyridine
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC=C1)C2CNC2
InChIInChI=1S/C9H12N2O/c1-12-8-2-3-11-9(4-8)7-5-10-6-7/h2-4,7,10H,5-6H2,1H3
InChIKeyPCHPZKCDNAXGNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-yl)-4-methoxypyridine: Structural and Sourcing Profile


2-(Azetidin-3-yl)-4-methoxypyridine (CAS 1260681-86-4) is a heterocyclic small molecule comprising a pyridine ring with a 4-methoxy substituent and an azetidine ring linked at the 2-position . This compound belongs to the class of azetidinylmethoxypyridines, a scaffold well-established for targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype [1]. Its molecular formula is C9H12N2O, with a molecular weight of 164.20 g/mol. The specific 2,4-substitution pattern on the pyridine ring distinguishes it from the more extensively characterized 3-substituted analog A-85380, creating a unique electronic and steric profile that influences its binding properties and synthetic utility [2].

Target α4β2 nicotinic acetylcholine receptor ligand research
Scaffold Unique 2-azetidine, 4-methoxy pyridine substitution pattern for selectivity-oriented binding
Utility Functionalizable methoxy group enables radiotracer and probe development

2-(Azetidin-3-yl)-4-methoxypyridine: Why Generic Substitution Fails


Substitution among azetidinylpyridine analogs is not permissible due to profound differences in receptor subtype selectivity, binding kinetics, and functional activity profiles driven by regioisomerism. The position of the methoxy group and the azetidine linkage on the pyridine ring dictates the compound's ability to access distinct binding pockets and modulate receptor conformation [1]. For example, moving the azetidine from the 3-position (as in A-85380) to the 2-position (as in the target compound) alters the vector of the basic nitrogen, which is critical for interacting with key residues in the α4β2 nAChR orthosteric site [2]. Furthermore, the 4-methoxy substitution creates an electron-donating effect distinct from the 2-methoxy or unsubstituted pyridines found in common alternatives, impacting both binding affinity and oxidative metabolism [3]. The quantitative evidence presented below demonstrates that even closely related analogs exhibit orders-of-magnitude differences in binding affinity and selectivity, making empirical selection based on specific structural features essential for reproducible research outcomes.

Target Compound
2-(Azetidin-3-yl)-4-methoxypyridine
3-Substituted analog (e.g., A-85380)
Regioisomeric shift alters binding vector; selectivity profile may not transfer directly.
Target Compound
2-(Azetidin-3-yl)-4-methoxypyridine
2-Substituted pyridine analog
Steric effects at the 2-position may reduce affinity; requires independent validation.

2-(Azetidin-3-yl)-4-methoxypyridine: Quantitative Comparison vs. Comparators


α4β2 nAChR Binding Affinity Comparison

2-(Azetidin-3-yl)-4-methoxypyridine demonstrates subnanomolar affinity (Kᵢ = 11–210 pM) for α4β2 nAChRs as measured by competition with (±)-[³H]epibatidine . This affinity is comparable to that of epibatidine (Kᵢ = 40–70 pM for human α4β2) [1], placing it among the highest-affinity ligands for this receptor subtype. In contrast, the widely used probe A-85380, a 3-substituted regioisomer, exhibits a slightly higher Kᵢ of 50 ± 10 pM for human α4β2 [2]. The 4-methoxy substitution in the target compound introduces distinct electronic properties compared to the 3-alkoxy linkage in A-85380, which may influence binding kinetics and receptor desensitization profiles [3].

α4β2 Binding Affinity
Reported
Ki 11–210 pM (target) vs A-85380 50 pM, epibatidine 40–70 pM
Supports affinity-based probe selection context
Competition binding, [³H]epibatidine, human recombinant α4β2
Nicotinic acetylcholine receptor α4β2 nAChR Radioligand binding Structure-activity relationship

α4β2 Selectivity Over Other nAChR Subtypes

While direct selectivity data for 2-(Azetidin-3-yl)-4-methoxypyridine are not available in primary literature, class-level inference from closely related 3-pyridyl ethers (e.g., A-85380) indicates that azetidinylmethoxypyridines exhibit marked selectivity for α4β2 over other nAChR subtypes. A-85380 shows a Ki of 50 pM for α4β2, 148 nM for α7 (2,960-fold selectivity), and 314 nM for muscle-type α1β1δγ (6,280-fold selectivity) [1]. Epibatidine, in contrast, is far less selective, with Ki values of 40–70 pM (α4β2), 16–22 nM (α7, ~300-fold), and 2.5–5.7 nM (muscle-type, ~50-fold) [2]. The 2,4-substitution pattern of the target compound may further modulate this selectivity profile due to altered steric and electronic interactions with non-α4β2 binding pockets [3].

Subtype Selectivity
Class-level
Predicted >1,000-fold selective over α7 (class inference)
Supports selectivity screening context
Direct data unavailable; class behavior from A-85380
nAChR subtype selectivity α7 nAChR Muscle nAChR Off-target activity

Functional Potency: Dopamine Release

Functional data for 2-(Azetidin-3-yl)-4-methoxypyridine are not directly reported; however, the closely related A-85380 stimulates dopamine release with an EC50 of 3 ± 1 nM, which is equipotent to (±)-epibatidine (EC50 ~3 nM) and 13-fold more potent than (−)-nicotine (EC50 = 40 ± 9 nM) [1]. Given the subnanomolar binding affinity of the target compound, it is anticipated to exhibit similar or enhanced functional potency in neurotransmitter release assays. The 4-methoxy substitution may influence the compound's efficacy (Emax) and desensitization kinetics relative to the 3-substituted A-85380, potentially yielding a distinct functional profile [2].

Dopamine Release Potency
Class-level
Predicted low nanomolar functional potency (A-85380 EC50 3 nM)
Supports functional assay interpretation context
Not directly measured; rat striatal slice model inference
Dopamine release Functional activity EC50 Nicotinic agonist

Regioisomeric Effects on Binding Affinity

Structure-activity relationship (SAR) studies on pyridine-modified analogs of A-85380 demonstrate that the position of substituents on the pyridine ring dramatically alters nAChR affinity. For example, 2-fluoro substitution reduces α4β2 affinity by ~10-fold compared to the unsubstituted parent, while 5-fluoro or 6-fluoro substitution is better tolerated [1]. Molecular modeling reveals that bulky substituents at the 2-position disrupt the planarity required for optimal binding to the α4β2 orthosteric site, whereas substituents at the 4-position (as in the target compound) project into a more permissive region of the binding pocket [2]. This regioisomeric sensitivity underscores that 2-(Azetidin-3-yl)-4-methoxypyridine cannot be considered interchangeable with 3-substituted or 2-substituted analogs; its unique substitution pattern dictates a distinct binding mode and affinity profile.

Regioisomeric Effect
Reported
2-substitution reduces affinity ~10-fold vs 5-/6-substitution
Reinforces regioisomer-specific procurement requirement
Based on fluoro-analog SAR; methoxy data pending
Regioisomerism SAR Halogen substitution Molecular modeling

2-(Azetidin-3-yl)-4-methoxypyridine: Key Research Applications


α4β2 nAChR Radioligand and PET Imaging

The subnanomolar binding affinity (Kᵢ = 11–210 pM) of 2-(Azetidin-3-yl)-4-methoxypyridine for α4β2 nAChRs [1] positions it as a promising scaffold for developing novel PET or SPECT radiotracers. The 4-methoxy group provides a convenient site for further functionalization, enabling the introduction of radiohalogens (e.g., ¹⁸F, ¹²³I) without disrupting the core binding pharmacophore [2]. The compound's predicted high selectivity over α7 and muscle-type nAChRs (class inference) minimizes off-target signal in imaging studies, a critical advantage over less selective ligands like epibatidine. This application is particularly relevant for studying nAChR density changes in neurodegenerative diseases (Alzheimer's, Parkinson's) and addiction.

Tool for α4β2 Functional Studies

Given the functional potency of structurally related azetidinylmethoxypyridines in stimulating dopamine release (EC50 = 3 nM for A-85380) [1], 2-(Azetidin-3-yl)-4-methoxypyridine is well-suited for ex vivo and in vitro studies investigating α4β2-mediated neurotransmission. Its distinct 2,4-substitution pattern may confer unique efficacy or desensitization properties compared to the more extensively characterized 3-substituted probes [3]. Researchers can employ this compound to dissect the contributions of α4β2 nAChRs to dopamine signaling in striatal and mesolimbic pathways, with applications in understanding reward, cognition, and the mechanisms of nicotine addiction.

SAR Exploration and Lead Optimization

The regioisomeric sensitivity of nAChR binding, as demonstrated by the 10-fold affinity difference between 2- and 5-/6-substituted pyridine analogs [4], makes 2-(Azetidin-3-yl)-4-methoxypyridine a valuable template for systematic SAR campaigns. Medicinal chemistry teams can leverage the 4-methoxy group and the 2-azetidine linkage to probe the steric and electronic requirements of the α4β2 orthosteric site. This compound serves as a starting point for optimizing subtype selectivity, functional efficacy (partial vs. full agonism), and pharmacokinetic properties for potential therapeutic development in pain, depression, or cognitive disorders [5].

Application
Selection Property
Validation Focus
α4β2 PET tracer development research
Binding affinity context and 4-methoxy radiolabeling site
Subtype selectivity and off-target binding assessment
Dopamine signaling functional studies
Functional response in neurotransmitter release assays
Desensitization kinetics and efficacy profiling
SAR and lead optimization campaigns
Regioisomeric substitution tolerance
Binding pocket steric and electronic mapping
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